molecular formula C9H11NO3 B13088745 Methyl 3-methoxy-5-methylpicolinate

Methyl 3-methoxy-5-methylpicolinate

Cat. No.: B13088745
M. Wt: 181.19 g/mol
InChI Key: QSDCVYZMWXFRLC-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-methylpicolinate is a versatile small molecule scaffold with the molecular formula C9H11NO3 . It is a derivative of picolinic acid and is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-5-methylpicolinate typically involves the esterification of 3-methoxy-5-methylpicolinic acid. This can be achieved through a reaction with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-5-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-5-methylpicolinate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methoxy-5-methylbenzoate
  • Methyl 3-methoxy-5-methylphenylacetate
  • Methyl 3-methoxy-5-methylcinnamate

Uniqueness

Methyl 3-methoxy-5-methylpicolinate is unique due to its picolinic acid backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 3-methoxy-5-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H11NO3/c1-6-4-7(12-2)8(10-5-6)9(11)13-3/h4-5H,1-3H3

InChI Key

QSDCVYZMWXFRLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)OC)OC

Origin of Product

United States

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